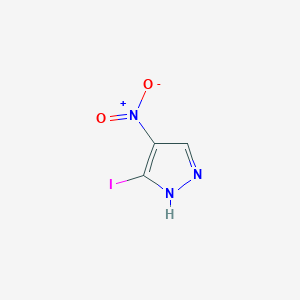

3-Iodo-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

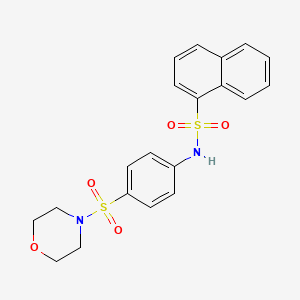

3-Iodo-4-nitro-1H-pyrazole, also known as INP, is a five-membered heterocyclic compound with an interesting range of properties. It is a common intermediate in organic synthesis and has found many applications in scientific research.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : A range of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including compounds with an iodo and nitro substituent, were synthesized under mild conditions, resulting in high yields and characterized using NMR, ESI-MS, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006).

- Electrosynthesis Methods : Electrosynthesis of 4-iodo-substituted pyrazoles was achieved through iodination of precursors on a Pt-anode in aqueous KI solutions. The efficiency of this process varied based on the donor-acceptor properties of substituents in the pyrazole ring (Lyalin, Petrosyan, & Ugrak, 2010).

Reactivity and Applications in Energetic Materials

- Reactivity with Ammonia and Other Compounds : The nitro-group at position 4 in 3,4,5-Trinitro-1H-pyrazole reacts with ammonia, amines, phenols, thiols, and other compounds under mild conditions, leading to the formation of 4-R-3,5-dinitropyrazoles (Dalinger et al., 2013).

- Potential in High-Energy Density Materials : Quantum chemical treatment of 3,4,5-trinitro-1H-pyrazole and its derivatives showed promising characteristics for high-energy density materials, with properties comparable to known explosives like RDX and HMX (Ravi et al., 2010).

Applications in Organic Synthesis

- Amination of Nitroazoles : A comparative study on the impact of different amino substituents on nitroazoles, including 3,5-dinitro-1H-pyrazole, revealed potential applications in the design of energetic materials. The study highlighted improvements in nitrogen content, heat of formation, and impact sensitivity (Zhao et al., 2014).

Other Relevant Studies

- Synthesis of Derivatives : Synthesis of various derivatives of pyrazoles, including iodination and nitration processes, has been documented, showcasing the chemical versatility and utility of such compounds in organic chemistry (Koyama et al., 1987; Guillou et al., 2011).

作用機序

Target of Action

A structurally similar compound, 4-iodopyrazole, has been reported to interact with alcohol dehydrogenase 1c, 1b, 1a in humans and mycocyclosin synthase in mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes, and their inhibition or activation can lead to significant physiological effects.

Mode of Action

For instance, 4-Iodopyrazole has been shown to interact with its targets through a nitrogen-centered-radical-mediated approach to cleave C–N bonds .

Biochemical Pathways

Given its potential targets, it could influence pathways related to alcohol metabolism and mycobacterial biosynthesis .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

Based on the known targets of similar compounds, it could potentially influence metabolic processes and have antimicrobial effects .

Action Environment

The action, efficacy, and stability of 3-Iodo-4-nitro-1H-pyrazole can be influenced by various environmental factors. For instance, it is light-sensitive , suggesting that exposure to light could affect its stability and efficacy. Furthermore, its insolubility in water could impact its distribution and action in aqueous environments within the body.

特性

IUPAC Name |

5-iodo-4-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2IN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUVQFQJTKBFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2770453.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2770454.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2770455.png)

![1-benzyl-3-methyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2770459.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770461.png)

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2770464.png)

![3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B2770465.png)